3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide
CAS No.: 92673-52-4
Cat. No.: VC3887231
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92673-52-4 |
|---|---|
| Molecular Formula | C8H13N3O2 |
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 5-methyl-N'-propyl-1,2-oxazole-3-carbohydrazide |
| Standard InChI | InChI=1S/C8H13N3O2/c1-3-4-9-10-8(12)7-5-6(2)13-11-7/h5,9H,3-4H2,1-2H3,(H,10,12) |
| Standard InChI Key | QRIZXSMOTWKWCY-UHFFFAOYSA-N |
| SMILES | CCCNNC(=O)C1=NOC(=C1)C |
| Canonical SMILES | CCCNNC(=O)C1=NOC(=C1)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic IUPAC name is 5-methyl-N'-propyl-1,2-oxazole-3-carbohydrazide, with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . Its structure consists of:
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A 5-methylisoxazole core (a five-membered ring containing oxygen and nitrogen at positions 1 and 2).
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A carbohydrazide group (-CONHNHR) at position 3, where the hydrazide nitrogen is bonded to a propyl chain (-CH₂CH₂CH₃) .
The SMILES notation CCCNNC(=O)C1=NOC(=C1)C confirms this arrangement, highlighting the propylhydrazide substituent .
Spectral and Computational Data
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Hydrogen Bond Donor/Acceptor Count: 2 donors (NH groups) and 3 acceptors (two ring heteroatoms and carbonyl oxygen) .
Structural analogs, such as isocarboxazid (a benzylhydrazide derivative), demonstrate the impact of hydrazide substituents on biological activity .
Synthesis and Industrial Preparation
Synthetic Pathways
While no direct synthesis protocol for 3-isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide is documented, its preparation likely follows strategies used for analogous hydrazides:
Hydrazide Formation via Ester Intermediates
A patent describing isocarboxazid synthesis (WO2017021246A1) provides a template :
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Ester Activation: React 5-methylisoxazole-3-carboxylic acid methyl ester with propylhydrazine in an aprotic solvent (e.g., heptane).
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Base-Mediated Condensation: Triethylamine facilitates hydrazide bond formation at 25–50°C .
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Isolation: Crystallization from alcohols or hydrocarbons yields the pure product.
Key Variables:
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Molar Ratio: A 1.5:1 excess of propylhydrazine ensures complete ester conversion .
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Solvent Choice: Aprotic solvents minimize side reactions (e.g., hydrolysis) .
Ultrasonic-Assisted Synthesis
Recent advances in peptide chemistry highlight ultrasonic agitation for coupling β-amino acids like 5-amino-3-methyl-isoxazole-4-carboxylic acid . Adapting this method could enhance reaction efficiency for the target compound.
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Isoxazole derivatives typically decompose above 200°C, but the propylhydrazide group may lower this threshold due to N–N bond lability .
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Hydrolytic Sensitivity: The hydrazide moiety is prone to hydrolysis under acidic or alkaline conditions, yielding 5-methylisoxazole-3-carboxylic acid and propylhydrazine .
Solubility and Partitioning
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Aqueous Solubility: Limited solubility in water (estimated <1 mg/mL) due to hydrophobic propyl and methyl groups .
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Lipophilicity: XLogP3 = 1.1 suggests moderate membrane permeability, suitable for prodrug designs .
Comparative Analysis with Structural Analogs
Future Research Directions
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Activity Screening: Evaluate MAO, antimicrobial, and anticancer activity in vitro.
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Prodrug Development: Leverage hydrazide lability for controlled drug release.
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Green Synthesis: Explore biocatalytic routes to reduce hazardous waste.
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